Einecs 280-403-8

Description

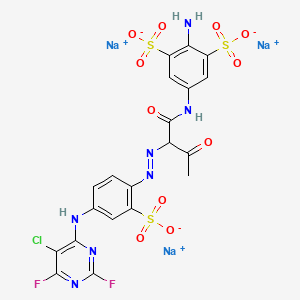

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83399-90-0 |

|---|---|

Molecular Formula |

C20H13ClF2N7Na3O11S3 |

Molecular Weight |

766.0 g/mol |

IUPAC Name |

trisodium;2-amino-5-[[2-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-oxobutanoyl]amino]benzene-1,3-disulfonate |

InChI |

InChI=1S/C20H16ClF2N7O11S3.3Na/c1-7(31)16(19(32)26-9-5-12(43(36,37)38)15(24)13(6-9)44(39,40)41)30-29-10-3-2-8(4-11(10)42(33,34)35)25-18-14(21)17(22)27-20(23)28-18;;;/h2-6,16H,24H2,1H3,(H,26,32)(H,25,27,28)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |

InChI Key |

RCZVWBMNZFKWOD-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Organic Methodologies for Einecs 280 403 8

Direct Synthetic Approaches to Achieve Core Structures

The primary and most direct industrial synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, also known as trimethylolpropane (TMP), involves a base-catalyzed aldol addition of n-butyraldehyde with formaldehyde. chemicalbook.com This is followed by a Cannizzaro reaction of the intermediate, 2,2-bis(hydroxymethyl) butanal, with additional formaldehyde and a stoichiometric amount of a base. chemicalbook.com

The initial aldol condensation reaction forms the core carbon skeleton of the molecule. The subsequent crossed Cannizzaro reaction reduces the aldehyde group of the intermediate to a primary alcohol, yielding the final triol product. This two-step, one-pot synthesis is an efficient route to the core structure of trimethylolpropane.

Multi-step Organic Synthesis Strategies from Simpler Precursors

While the direct approach is dominant, multi-step strategies from simpler precursors can also be envisioned, particularly in academic or specialized contexts. These routes allow for more precise control over the introduction of functional groups and stereochemistry, although they are generally less economically viable for bulk production.

A hypothetical multi-step synthesis could commence with a simpler C3 building block, such as propane-1,3-diol. A sequence of protection, alkylation, and deprotection steps could be employed to introduce the ethyl group at the C2 position. This would be followed by the controlled hydroxymethylation of the C2 position, potentially through formylation and subsequent reduction, to arrive at the target molecule. While more complex, this approach offers modularity for creating derivatives.

Below is an interactive data table summarizing typical reaction parameters for the synthesis of trimethylolpropane.

| Parameter | Value | Purpose |

| Reactant Ratio (Formaldehyde:Butyraldehyde) | > 3:1 | Ensures complete conversion of butyraldehyde and drives the reaction towards the desired product. |

| Catalyst | Basic (e.g., NaOH, Ca(OH)₂) | Catalyzes both the aldol addition and the Cannizzaro reaction. |

| Temperature | 30-70 °C | Optimized to balance reaction rate and minimize side reactions. |

| Solvent | Water | Acts as a solvent for formaldehyde and the base catalyst. |

Catalytic Methods in the Synthesis of Einecs 280-403-8

Catalysis is at the heart of the synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, influencing both the efficiency and the environmental impact of the production process. Research into novel catalytic systems continues to be an active area.

Traditionally, the synthesis of trimethylolpropane has relied on homogeneous basic catalysts like sodium hydroxide or calcium hydroxide. chemicalbook.com While effective, these catalysts can lead to challenges in separation and waste generation.

More recently, heterogeneous catalysts have been explored to simplify catalyst recovery and improve the sustainability of the process. A patented method describes a two-stage hydrogenation process using a series of metal oxide catalysts to improve the yield of trimethylolpropane by converting by-products. google.com The first reactor utilizes a catalyst comprising CuO, Sc₂O₃, Al₂O₃, with promoters like CdO, MoO₃, WO₃, and Ag₂O. google.com The second reactor employs a catalyst with CuO, B₂O₃, Fe₂O₃, and promoters such as ZrO₂, V₂O₅, Nb₂O₅, and CoO. google.com

A significant advancement in the catalytic synthesis of trimethylolpropane has been the use of basic ionic liquids (ILs). pku.edu.cnresearchgate.netingentaconnect.com These compounds act as both the catalyst and the solvent, offering advantages of both homogeneous and heterogeneous catalysis. The catalytic activity of these ILs is influenced by their basicity, with stronger basicity leading to higher catalytic activity. pku.edu.cnresearchgate.net

One of the most effective IL catalysts identified is 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH), which has been shown to produce an isolated yield of over 84% under optimized conditions. pku.edu.cnresearchgate.netingentaconnect.com A key advantage of this IL catalytic system is the avoidance of the desalination step that is necessary with traditional inorganic alkali catalysts. pku.edu.cnresearchgate.net Furthermore, both the ionic liquid catalyst and unreacted butyraldehyde demonstrate excellent recyclability, enhancing the economic and environmental profile of the synthesis. pku.edu.cnresearchgate.net

The following table details various catalysts used in the synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.

| Catalyst Type | Specific Example | Key Advantages |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Low cost, high reactivity. |

| Heterogeneous Metal Oxide | CuO, Sc₂O₃, Al₂O₃ blend | High conversion of by-products, simplified separation. google.com |

| Homogeneous Ionic Liquid | 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH) | High yield, catalyst recyclability, avoids desalination. pku.edu.cnresearchgate.netingentaconnect.com |

Stereoselective Synthesis Considerations for Chiral Centers in Analogous Structures

While N-(p-tolyl)-N'-propylbenzamidine is an achiral molecule, the broader class of amidines includes many compounds with significant therapeutic potential that possess chiral centers. The stereoselective synthesis of these analogous structures is a critical area of research. Methodologies often rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral amidine-based catalysts, for instance, have been successfully employed in asymmetric cyclocondensation reactions to produce enantioenriched β-lactams, which are precursors to α-fluoro-β-amino acid derivatives wustl.edu. Similarly, chiral bis(amidine) [BAM] catalysts have been utilized in enantioselective oxygen and nitrogen cyclizations, demonstrating their utility in forming carbon-nitrogen bonds with high stereocontrol nih.govacs.org.

Another approach involves the use of chiral phosphoric acids to catalyze the enantioselective synthesis of axially chiral N-aryl benzimidazoles, which are structurally analogous to the target compound rsc.org. Furthermore, transition metal catalysis, particularly with iridium, has been applied to the asymmetric hydrogenation of N-protected indoles and other N-heterocycles to yield chiral indolines and piperazine derivatives, showcasing the versatility of metal-catalyzed routes to chiral amine-containing structures acs.org. The principles from these syntheses can be adapted to design pathways for chiral benzamidine analogs, where a stereocenter might be introduced on an alkyl substituent or through the creation of atropisomerism in appropriately substituted N-aryl systems.

Table 1: Comparison of Catalytic Systems in Asymmetric Synthesis of Amidine Analogs

| Catalytic System | Reaction Type | Product Class | Enantiomeric Excess (ee) |

| Chiral Bis(amidine) [BAM] | Alkene Iodoamination | Chiral Cyclic Ureas | High |

| Chiral Phosphoric Acid | Oxidative Aromatization | Axially Chiral N-aryl Benzimidazoles | Good to Excellent |

| Iridium-difluorPhos | Asymmetric Hydrogenation | Chiral Tetrahydropyrazines | Up to 92% |

| Chiral Bisamidine Ligand | Aza-Henry Reaction | Differentially protected cis-stilbene diamines | >90% |

Green Chemistry Principles and Sustainable Synthesis of the Compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of N-(p-tolyl)-N'-propylbenzamidine and its analogs can be approached through several green chemistry principles.

One of the most significant advances is the development of catalytic, atom-economical reactions. Copper-catalyzed multicomponent reactions have proven effective for the synthesis of N-acyl and N-sulfonyl amidines from simple starting materials like terminal alkynes, sulfonyl azides, and amines, often with CO2 as the only byproduct nih.govmdpi.comacs.org. These methods avoid the use of stoichiometric activating reagents, which generate large amounts of waste acs.org. Visible-light-initiated, copper-catalyzed oxidative annulation of amidines with terminal alkynes using molecular oxygen as the oxidant represents another green approach that operates at room temperature nih.gov.

The choice of solvent is another critical aspect of green synthesis. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are being replaced by more environmentally benign alternatives researchgate.net. Research has shown that water can be an effective solvent for the direct conversion of nitriles to N-substituted amides using water-soluble catalysts, which can often be recovered and reused scienceopen.com. For benzamide derivatives, solvents like 4-formylomorpholine (4FM) and aqueous mixtures of DMSO have been identified as effective and greener alternatives to traditional organic solvents nih.govnih.gov. The synthesis of benzamidine derivatives from benzonitrile raw materials can be achieved in a green and efficient manner using an ionic liquid-supported nano-metal catalyst, which offers high activity and recoverability google.com.

Table 2: Green Solvents and Catalysts for Amidine/Amide Synthesis

| Reaction Type | Catalyst | Solvent System | Key Green Advantage |

| N-Acyl Amidine Synthesis | Copper(I) Iodide | Not specified | Multicomponent, atom-economical |

| N-Substituted Amide Synthesis | Water-soluble Porphyrazinato Copper(II) | Water | Use of water as solvent, catalyst recycling |

| Benzamidine Synthesis | Ionic Liquid-Supported Nano-metal | Methanol, Ethanol, etc. | High catalyst activity and recyclability |

| Amidine Synthesis | Visible Light/Copper | Not specified | Use of O2 as oxidant, room temperature |

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of the final product are crucial steps to ensure the quality and reliability of the synthesized compound. For N-(p-tolyl)-N'-propylbenzamidine, a combination of standard and advanced techniques can be employed.

Following the reaction, a typical workup might involve quenching the reaction mixture, followed by liquid-liquid extraction to separate the crude product from inorganic salts and highly polar impurities. The organic layer is then dried and the solvent removed under reduced pressure.

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling mt.com. For amidine hydrochlorides and related derivatives, alcoholic solvents like isopropanol or solvent mixtures such as heptane/ethyl acetate or methanol/water are commonly used google.comreddit.com. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration mt.com.

Column chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to purify by recrystallization khanacademy.org. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel youtube.com. An eluent (mobile phase), which is a solvent or a mixture of solvents, is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase youtube.com. For benzamidine derivatives, a gradient of nonpolar to polar solvents, such as a hexane-ethyl acetate mixture, is often effective for elution youtube.com. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Table 3: Common Purification Techniques and Parameters for Amidine Derivatives

| Technique | Stationary/Mobile Phase | Principle of Separation | Common Application |

| Recrystallization | N/A (Solvent system, e.g., Isopropanol, Ethanol/Water) | Differential solubility at varying temperatures | Purification of crude solid product |

| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Differential adsorption to the stationary phase | Separation of reaction byproducts and impurities |

Chemical Reactivity and Mechanistic Investigations of Einecs 280 403 8

Oxidation Reactions and Characterization of Oxidized Derivatives

The aldehyde functional group of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is susceptible to oxidation, yielding the corresponding carboxylic acid. This transformation is a key reaction for this molecule.

Oxidizing Agent Selection and Reaction Specificity

Various oxidizing agents can be employed to convert the aldehyde group into a carboxylic acid. Common reagents for this type of transformation include potassium permanganate (B83412) and chromium trioxide.

A notable example of its oxidation is the enzymatic conversion by xanthine (B1682287) oxidase (XO). nih.govresearchgate.net In this specific case, 3,4-dihydroxy-5-nitrobenzaldehyde interacts with the molybdenum center of the enzyme and is slowly oxidized to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid. nih.govnih.gov This reaction is highly specific, and analysis of the product through mass spectrometry reveals a loss of CO2, confirming the formation of the carboxylic acid derivative. nih.gov The rate of this enzymatic oxidation has been measured to be 10⁻¹⁰ mol/L/s. researchgate.netnih.gov

| Oxidizing Agent/System | Product | Reaction Context |

| Xanthine Oxidase (XO) | 3,4-dihydroxy-5-nitrobenzoic acid | Enzymatic oxidation nih.govnih.gov |

| Potassium Permanganate | 3,4-dihydroxy-5-nitrobenzoic acid | General chemical oxidation |

| Chromium Trioxide | 3,4-dihydroxy-5-nitrobenzoic acid | General chemical oxidation |

Electrochemical Oxidation Studies

Electrochemical methods provide a controlled way to study and perform oxidation reactions. While specific electrochemical oxidation studies for 3,4-dihydroxy-5-nitrobenzaldehyde are not extensively detailed in the provided context, the principles of organic electrochemistry are applicable. beilstein-journals.org Generally, in an electrochemical cell, the potential at the anode can be precisely controlled to oxidize a specific functional group. beilstein-journals.org For 3,4-dihydroxy-5-nitrobenzaldehyde, this would involve the oxidation of the aldehyde group at the anode surface. Indirect electrochemical methods, which use a recycled chemical oxidant like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), could also be employed to achieve selective oxidation. beilstein-journals.org

Reduction Reactions and Formation of Reduced Species

The nitro group and the aldehyde group of 3,4-dihydroxy-5-nitrobenzaldehyde can undergo reduction.

Reducing Agent Application and Product Analysis

The nitro group is readily reduced to an amino group. This transformation is a common synthetic step. The reduction of the aldehyde group to a primary alcohol is also a feasible reaction. For instance, 3,4-Dihydroxy-5-nitrobenzyl alcohol can be prepared by reducing 3,4-dihydroxy-5-nitrobenzaldehyde with sodium borohydride. nih.gov

| Reducing Agent | Functional Group Targeted | Product |

| Sodium Borohydride | Aldehyde | 3,4-Dihydroxy-5-nitrobenzyl alcohol nih.gov |

| Catalytic Hydrogenation | Nitro Group | 3,4-dihydroxy-5-aminobenzaldehyde |

Catalytic Hydrogenation Studies

Catalytic hydrogenation is an effective method for the reduction of nitro groups in aromatic compounds. Applying this technique to 3,4-dihydroxy-5-nitrobenzaldehyde would primarily target the nitro group, converting it to an amino group to yield 3-amino-4,5-dihydroxybenzaldehyde. This method is often preferred for its clean reaction profile and high efficiency.

Condensation Reactions Involving Reactive Moieties (e.g., Carbonyl, Amine)

The aldehyde group of 3,4-dihydroxy-5-nitrobenzaldehyde is a reactive moiety that readily participates in condensation reactions, particularly with compounds containing active methylene (B1212753) groups.

A significant application of this reactivity is in the Knoevenagel condensation. researchgate.net This reaction is a key step in the synthesis of the pharmaceutical compound Entacapone. wikipedia.orgresearchgate.net In this synthesis, 3,4-dihydroxy-5-nitrobenzaldehyde is condensed with a derivative of cyanoacetic acid, such as N,N-diethyl-2-cyanoacetamide or 2-cyanoacetic acid itself. researchgate.net For example, the condensation with 2-cyanoacetic acid leads to the formation of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, a crucial intermediate. researchgate.net

Another example of a condensation reaction involves cyclopentanone (B42830). In the presence of a base catalyst, 3,4-dihydroxy-5-nitrobenzaldehyde can react with cyclopentanone to form 2,5-Bis-(3,4-dihydroxy-5-nitro-benzylidene)-cyclopentanone. ontosight.ai

| Reactant | Reaction Type | Product |

| 2-Cyanoacetic acid | Knoevenagel Condensation | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid researchgate.net |

| Cyclopentanone | Aldol Condensation | 2,5-Bis-(3,4-dihydroxy-5-nitro-benzylidene)-cyclopentanone ontosight.ai |

| N,N-diethyl-2-cyanoacetamide | Knoevenagel Condensation | Intermediate for Entacapone researchgate.net |

Reactivity Profiling of the Diazenyl, Vinyl Sulfone, and Sulfonate Groups

The chemical behavior of Reactive Orange 16 is dominated by the interplay of its three principal functional components: the diazenyl (azo) group, the vinyl sulfone reactive group, and the sulfonate groups.

Diazenyl Group (-N=N-): The diazenyl linkage is the chromophore responsible for the dye's vibrant orange color. Its primary reactivity involves the reductive or oxidative cleavage of the nitrogen-nitrogen double bond. This reaction is the focal point of most degradation and decolorization processes. ijesi.org Under anaerobic conditions or through the action of azoreductase enzymes, the azo bond is reduced to form aromatic amines, which are often colorless but can be more toxic than the parent dye. ijesi.orgtandfonline.com In advanced oxidation processes (AOPs), the diazenyl bond is susceptible to attack by highly reactive species like hydroxyl radicals (•OH), leading to rapid decolorization. acs.orgmdpi.com

Vinyl Sulfone Group (-SO₂CH₂CH₂OSO₃⁻): This moiety is the fiber-reactive part of the molecule. Under alkaline conditions, the 2-(sulfonatooxy)ethylsulfonyl group undergoes an elimination reaction to form a highly electrophilic vinyl sulfone group (-SO₂CH=CH₂). This activated intermediate then readily reacts with nucleophiles, such as the hydroxyl groups of cellulose (B213188) fibers or the amino groups of wool, via a Michael-type addition reaction. electrochemsci.orgutar.edu.my This process forms a stable, covalent ether or amine bond, which accounts for the dye's high fastness on textiles. alfa-chemistry.comelectrochemsci.org

Sulfonate Groups (-SO₃⁻): Reactive Orange 16 contains multiple sulfonate groups, which are strong acid functionalities. Their primary role is to confer high water solubility to the dye molecule, a crucial property for its application in aqueous dyeing processes. smolecule.comalfa-chemistry.com While generally stable, these negatively charged groups play a significant role in intermolecular interactions. They can engage in strong electrostatic attraction with positively charged surfaces or species, a principle exploited in many adsorption-based water treatment methods. deswater.comnih.gov In some aggressive degradation pathways, desulfonation can occur, removing the group from the aromatic rings. tandfonline.com

Kinetic and Thermodynamic Studies of Key Reactions

The kinetics of Reactive Orange 16 transformations have been extensively studied, particularly in the context of its removal from wastewater. These studies typically focus on adsorption or degradation processes.

Kinetic investigations of dye removal through adsorption frequently show that the process conforms to the pseudo-second-order model. smolecule.commdpi.comd-nb.info This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov In contrast, photocatalytic and ozonation degradation reactions are often described by first-order kinetics. ijesi.orgmdpi.com For instance, the ozonation of RO16 was found to have a first-order decay constant of 0.82 min⁻¹. mdpi.com The Langmuir-Hinshelwood model is also commonly applied to model the kinetics of heterogeneous photocatalysis. ingentaconnect.comresearchgate.net

Thermodynamic studies have focused on the spontaneity and energy changes associated with the adsorption of RO16 onto various materials. The key parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the nature of the adsorption process. As shown in the table below, the negative values for ΔG° in these studies indicate that the adsorption of RO16 is a spontaneous process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive).

| Adsorbent Material | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| Cu(I)-Polyaniline Composite | -1.35 to -2.01 | -10.46 | -29.61 | mdpi.com |

| Psyllium Seed Powder | -1.83 to -4.11 | +30.88 | +108.8 | d-nb.info |

| Activated Arachis hypogaea Pod Powder | -1.93 to -3.81 | -22.31 | -62.24 | nih.gov |

| Activated Carbon | -3.16 to -14.01 | +58.38 | +203.6 | koreascience.kr |

Photochemical and Thermal Degradation Pathways of the Compound

The degradation of Reactive Orange 16 has been primarily investigated through photochemical routes, with less information available on its purely thermal decomposition.

Photochemical Degradation: Photodegradation, especially using AOPs, is an effective method for breaking down RO16. The process is typically initiated by UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO). ingentaconnect.comresearchgate.net The mechanism involves the generation of highly reactive hydroxyl radicals (•OH). ijesi.org These radicals attack the molecule non-selectively, though the primary site of initial attack is the electron-rich diazenyl bond, leading to rapid decolorization. acs.orgohsu.edu Subsequent attacks on the resulting aromatic intermediates cause ring-opening reactions. The ultimate fate of the molecule under prolonged photochemical treatment is complete mineralization, yielding simple, harmless products such as carbon dioxide, water, and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). ingentaconnect.com

Thermal Degradation: Detailed mechanistic studies on the thermal degradation of pure Reactive Orange 16 are not extensively reported in the available literature. However, general knowledge of azo compounds suggests that the diazenyl linkage is the most thermally labile bond. At elevated temperatures, this bond would likely undergo homolytic cleavage to produce nitrogen gas and two aromatic radical species. The stability of a Cu(I)-polyaniline composite has been noted to improve in the presence of the dye, with significant weight loss only occurring above 590°C, though this reflects the stability of the composite matrix rather than the isolated dye molecule. mdpi.com

Spectroscopic Investigations of Reaction Intermediates

A variety of spectroscopic techniques have been employed to identify the transient and final products formed during the degradation of Reactive Orange 16.

UV-Visible (UV-Vis) Spectroscopy: This is the most common method used to monitor the progress of degradation in real-time. The disappearance of the main absorption peak in the visible region, located at approximately 492-494 nm, corresponds directly to the cleavage of the azo chromophore and thus the decolorization of the solution. ingentaconnect.comtaylors.edu.my

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to track changes in the functional groups of the dye molecule as degradation proceeds. The disappearance of peaks corresponding to the azo bond and the appearance of new peaks can help confirm the breakdown of the parent compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the low molecular weight intermediates formed during degradation. researchgate.netresearchgate.net To make the polar intermediates amenable to GC analysis, they are often extracted and derivatized (e.g., methylated) before analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also used to identify degradation products, with the advantage of not requiring derivatization for polar compounds. nih.gov

3D Fluorescence Spectroscopy (EEM): This technique has been utilized to monitor the temporal accumulation and subsequent breakdown of fluorescent intermediates during ozonation. mdpi.com

These analytical methods have enabled the identification of several key reaction intermediates, providing crucial evidence for the proposed degradation pathways.

| Identified Intermediate Compound | Analytical Method | Reference |

|---|---|---|

| 6-acetylamino-3-aminonaphthalene-2-sulfonic acid | GC-MS | researchgate.net |

| N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | GC-MS | researchgate.net |

| Phthalic acid | GC-MS | researchgate.net |

| Acetamide | GC-MS | researchgate.net |

| (4-sulfophenyl) diazenyl | Proposed from mechanism | researchgate.net |

| Phenol | Proposed from mechanism | researchgate.net |

Advanced Applications and Research Utility of Einecs 280 403 8 in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

While the primary application of Einecs 280-403-8 is in the dye industry, its structural components suggest a potential, though not widely documented, role as a precursor in specialized organic synthesis.

The compound inherently contains a 5-chloro-2,6-difluoropyrimidine moiety, which is a reactive heterocyclic system. In principle, the chlorine and fluorine atoms can be substituted by various nucleophiles, a common strategy in the synthesis of new heterocyclic derivatives. However, specific research detailing the use of this compound as a starting material for the synthesis of novel, complex heterocyclic systems is not extensively available in public-domain literature.

The most prominent application of this compound is as a precursor in the synthesis of dyes and pigments. ontosight.ai Its structure, containing both an azo chromophore and a reactive pyrimidine (B1678525) group, is characteristic of a reactive dye. These dyes form covalent bonds with textile fibers, leading to excellent wash fastness. The azo group is responsible for its colorimetric properties, and the sulfonic acid groups enhance its solubility in water, a crucial feature for dyeing processes. ontosight.ai The fluorinated pyrimidine ring acts as a reactive "hook" that attaches the dye molecule to the substrate. While it is used in the manufacturing of dyes, detailed research on the specific advanced dye molecules derived from it is largely proprietary to the dye manufacturing industry.

Applications in Pharmaceutical Development Research

There are general indications that compounds with structures related to this compound may have applications in the pharmaceutical sector. lookchem.com

The pyrimidine ring is a common scaffold in many pharmaceutical compounds. The presence of this ring system, along with reactive halogen atoms, suggests that this compound could theoretically serve as an intermediate in the synthesis of new drug candidates. lookchem.com However, specific, publicly available research studies demonstrating its use as an intermediate in the synthesis of named drug substances are not found.

The diverse functional groups within this compound could allow it to be used as a scaffold for creating libraries of new compounds for biological screening. The combination of the pyrimidine core, the azo linkage, and substituted benzene (B151609) rings offers multiple points for chemical modification. This could potentially lead to the discovery of new bioactive molecules. Nevertheless, there is a lack of specific research in the accessible literature that explicitly details the use of this compound as a primary scaffold for this purpose.

Utilization in Agricultural Chemical Research as an Intermediate

Synthesis of New Agrochemical Leads

Vinclozolin itself is a potent fungicide used to control a variety of plant diseases, including blights, rots, and molds, particularly those caused by Botrytis cinerea and Sclerotinia sclerotiorum. wikipedia.orgmdpi.com Registered for use in 1981, it has been applied to a wide range of fruits, vegetables, and ornamental plants. wikipedia.orgepa.gov The synthesis of Vinclozolin can be achieved through several methods, including the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, or a process combining methyl vinyl ketone, sodium cyanide, 3,5-dichloroaniline, and phosgene. wikipedia.org

The oxazolidinedione core of Vinclozolin is a key structural motif that confers fungicidal properties. This has made the compound and its derivatives a focal point for research into new agrochemical leads. As concerns about the environmental fate and biological effects of Vinclozolin have led to restrictions on its use, research has shifted towards developing alternatives. wikipedia.orgresearchgate.net The structural framework of Vinclozolin serves as a template for designing new fungicides, with studies exploring how modifications to the molecule affect its efficacy and environmental profile. For instance, research into controlling gray and white mold on snap beans has involved comparing the efficacy of Vinclozolin with newer potential alternatives, highlighting the ongoing search for next-generation agrochemicals inspired by its mode of action. researchgate.net

| Agrochemical Profile of Vinclozolin | |

| Chemical Class | Dicarboximide Fungicide wikipedia.orgresearchgate.net |

| IUPAC Name | (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione wikipedia.org |

| Primary Use | Control of fungal diseases on fruits, vegetables, turf, and ornamentals. wikipedia.orgmdpi.com |

| Common Target Fungi | Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold). wikipedia.orgmdpi.com |

Contributions to Materials Science and Engineering Research

The utility of Vinclozolin's chemical structure extends beyond agriculture into the realm of materials science, where it has served as a model and precursor for developing advanced materials and functional surfaces.

Research has demonstrated that the 5-vinyloxazolidine-2,4-dione structure, of which Vinclozolin is a prime example, can be utilized as a precursor in sophisticated chemical reactions. researchgate.net Scientists, inspired by the fungicide's structure, have designed these molecules to act as new precursors for π-allylpalladium zwitterionic intermediates. researchgate.net These reactive intermediates are valuable in palladium-catalyzed asymmetric cycloaddition reactions, which are powerful methods for constructing complex molecular architectures. researchgate.net This research effectively repurposes the chemical principles of an agrochemical for use in advanced organic synthesis, potentially leading to the development of new polymers or other advanced materials. While some applications involve encapsulating Vinclozolin within a polymer for controlled release, its role as a direct precursor in polymerization and cycloaddition reactions represents a more fundamental contribution to materials science. researchgate.netgoogle.com

Vinclozolin has been incorporated as an active agent in various functional coatings, primarily for agricultural applications. google.comgoogle.com These coatings are designed to protect seeds and other materials from fungal degradation.

Patents describe the use of Vinclozolin in coating formulations for particulate materials like mulch and for treating seeds. google.comgoogle.com In these applications, the coating serves as a carrier for the fungicide, which imparts a protective, functional attribute to the surface of the coated material. For example, seed coating formulations containing dicarboximides like Vinclozolin are developed to protect the seed and enhance plant growth and yield. google.com Similarly, studies on the control of sclerotinia rot on carrots have noted the effectiveness of fungicides like Vinclozolin, conceptually supporting its use in protective coatings, even if regulatory restrictions prevent certain direct postharvest applications. tandfonline.com

| Use of Vinclozolin in Functional Coatings | ||

| Application Area | Coating Type | Purpose |

| Seed Treatment | Functional polymer coating | To protect seeds from fungal pathogens and increase crop yield. google.com |

| Particulate Material (e.g., Mulch) | Liquid or slurry-based coating | To provide antifungal properties to the material. google.com |

Catalysis Research Involving Vinclozolin or its Derivatives as Ligands/Components

The chemical structure of Vinclozolin has directly inspired its use as a key component in modern catalysis research. Specifically, 5-vinyloxazolidine-2,4-diones, a class of molecules based on Vinclozolin's structure, have been successfully employed as precursors in palladium-catalyzed asymmetric cycloaddition reactions. researchgate.net In these processes, the Vinclozolin-type molecule is not a ligand in the traditional sense but acts as a substrate that, upon reaction with a palladium catalyst, generates a highly reactive π-allylpalladium zwitterionic intermediate. researchgate.net This intermediate then participates in cycloaddition reactions with other molecules to form complex heterocyclic products, demonstrating the utility of the Vinclozolin framework in facilitating advanced chemical transformations. researchgate.net

Furthermore, studies on the chemical stability and degradation of Vinclozolin have provided insights into catalytic and inhibitory processes. Research on the basic hydrolysis of Vinclozolin found that the reaction is significantly inhibited by the presence of humate colloidal aggregates found in soil. researchgate.net This was rationalized using a micellar pseudophase model, where the aggregates sequester the fungicide, demonstrating how environmental components can catalytically influence the persistence and transformation of such compounds. researchgate.net

| Catalysis Research Inspired by Vinclozolin | ||

| Reaction Type | Catalyst System | Role of Vinclozolin-type Molecule |

| Asymmetric (5 + 3) Cycloaddition | Palladium | Precursor to a π-allylpalladium zwitterionic intermediate. researchgate.net |

| Asymmetric (3 + 2) Cycloaddition | Palladium | Precursor to a π-allylpalladium zwitterionic intermediate. researchgate.net |

| Basic Hydrolysis | Hydroxide ions (inhibited by humate aggregates) | Substrate for studying reaction kinetics and inhibition in a pseudophase model. researchgate.net |

Interactions with Biological Systems and Molecular Mechanisms (excluding human clinical data)

Vinclozolin is widely studied for its interactions with biological systems, particularly its role as an endocrine disruptor due to its antiandrogenic activity. wikipedia.orgepa.gov

The primary molecular mechanism of Vinclozolin's biological activity involves its function as a competitive antagonist for the androgen receptor (AR). t3db.canih.gov While Vinclozolin itself demonstrates a relatively weak binding affinity for the AR, its two primary metabolites, M1 and M2, are significantly more potent and are considered responsible for the majority of its antiandrogenic effects. wikipedia.orgnih.govepa.govnih.gov These metabolites compete with natural androgens like testosterone (B1683101) for the ligand-binding domain of the AR. wikipedia.orgepa.gov Upon binding, they fail to properly activate the receptor, leading to the inhibition of androgen-dependent gene expression. epa.govt3db.ca

This antagonistic activity has been demonstrated across various animal models. In vitro and in vivo studies in avian species have shown that Vinclozolin and its metabolites inhibit AR binding and subsequent gene expression. wikipedia.orgepa.gov In rat models, exposure leads to altered androgen-dependent gene expression in tissues like the prostate. nih.gov Research on fish also explored this interaction, with one study showing that metabolite M2 had a limited ability to compete with testosterone for AR binding sites in brain and ovary extracts. epa.gov Beyond the androgen receptor, some studies suggest broader effects; for instance, developmental exposure in mice was found to alter the expression of estrogen and progesterone (B1679170) receptors. wikipedia.org

| Receptor Binding Affinity of Vinclozolin and its Metabolites | |||

| Compound | Receptor | Study Model | Finding |

| Vinclozolin | Androgen Receptor (AR) | Rat, Human, Avian | Weak competitive antagonist. wikipedia.orgnih.govepa.gov |

| Metabolite M1 | Androgen Receptor (AR) | Rat, Human | Potent competitive antagonist. nih.gov |

| Metabolite M2 | Androgen Receptor (AR) | Rat, Human, Fish | Potent competitive antagonist; responsible for much of the antiandrogenic activity. wikipedia.orgnih.govepa.gov |

| Vinclozolin | Estrogen Receptor | Mouse (in utero exposure) | Up-regulated expression in male offspring. wikipedia.org |

| Vinclozolin | Progesterone Receptor | Mouse (in utero exposure) | Up-regulated expression in male offspring. wikipedia.org |

Discrepancy Identified in Chemical Identifier

An initial investigation into the chemical compound designated by This compound has revealed a significant discrepancy. The provided European Inventory of Existing Commercial Chemical Substances (EINECS) number does not correspond to a single, readily identifiable chemical substance with a substantial body of published research regarding its metabolic pathways in non-human model organisms.

Further analysis indicates that the user's query may be based on a mistaken association. The EINECS number for the herbicide Metobromuron , a compound for which metabolic data is available, is 221-301-5 . The chemical name for Metobromuron is 3-(4-chlorophenyl)-1-methoxy-1-methylurea.

Conversely, the chemical name associated with this compound in some databases is the significantly more complex "2-amino-5-((2-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-3-oxobutyroyl)amino)benzene-1,3-disulphonic acid, sodium salt". There is a lack of available scientific literature pertaining to the metabolic pathways of this specific and complex substance in model organisms.

Due to this fundamental inconsistency in the provided chemical identifier, it is not possible to generate a scientifically accurate article on the metabolic influence of "this compound" as requested. To proceed, clarification is required to ascertain the correct chemical compound of interest.

Computational and Theoretical Chemistry Studies of Einecs 280 403 8

Quantum Mechanical (QM) Approaches to Electronic Structure and Molecular Properties

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules, providing insights into their geometry, stability, and reactivity. These approaches are broadly categorized into ab initio methods and Density Functional Theory (DFT).

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for large molecules like reactive dyes. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations for a Representative Azo Dye Moiety

| Parameter | Predicted Value | Description |

|---|---|---|

| N=N Bond Length | ~1.25 Å | Typical double bond length for the azo group. |

| C-N (Azo) Bond Length | ~1.43 Å | Single bond connecting the azo group to the aromatic rings. |

| Dihedral Angle (Aryl-N=N-Aryl) | 10-20° | Deviation from planarity due to steric hindrance from substituents. |

These calculations also provide the total electronic energy of the molecule, which is a measure of its stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter as it relates to the electronic excitation properties of the dye and, consequently, its color. For azo dyes, this gap typically corresponds to the absorption of light in the visible region of the electromagnetic spectrum. Recent studies on similar azo dyes have utilized DFT to understand and predict their electronic and optical properties. nih.gov

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain molecular properties.

For a molecule like Einecs 280-403-8, ab initio calculations could be used to refine the electronic properties calculated by DFT. For instance, time-dependent DFT (TD-DFT) is a common extension for calculating excited state energies and predicting UV-Vis absorption spectra. For higher accuracy, ab initio methods like equation-of-motion coupled-cluster (EOM-CC) could be employed, although this would likely be restricted to a fragment of the molecule due to computational expense. These high-accuracy calculations are particularly useful for understanding the fine details of the electronic transitions that give the dye its characteristic color and for predicting properties such as polarizability and hyperpolarizability, which are relevant for applications in nonlinear optics. While no specific ab initio studies on this compound are available, the principles of such calculations are well-established for predicting the electronic properties of complex organic molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.

The behavior of this compound in solution is critical for its application as a reactive dye. MD simulations can model the interactions between the dye molecule and solvent molecules, typically water. The multiple sulfonate groups on the molecule make it highly soluble in water. MD simulations can reveal the structure of the hydration shell around the dye and how water molecules interact with the polar and non-polar regions of the molecule.

A key phenomenon that can be studied with MD is dye aggregation. In solution, dye molecules may associate to form dimers or larger aggregates, which can affect the dyeing process and the final color. MD simulations can predict the preferred orientation of molecules within an aggregate and the driving forces for aggregation, such as pi-pi stacking between the aromatic rings and hydrophobic interactions. The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is crucial for reliable MD simulations of dyes. acs.orgresearchgate.net

Table 2: Representative Parameters for MD Simulation of a Reactive Dye in Water

| Parameter | Value/Description |

|---|---|

| Simulation Box | Cubic, with periodic boundary conditions |

| Solvent Model | TIP3P or SPC/E water model |

| Force Field | General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) with custom parameters for the dye |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

While primarily an industrial dye, understanding its interaction with biological macromolecules can be relevant, for instance, in the context of enzymatic degradation or its interaction with proteins in waste streams. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.gov

For a sulfonated azo dye like this compound, docking studies could be performed with enzymes known to be involved in dye degradation, such as azoreductases. These simulations would predict the binding mode of the dye in the active site of the enzyme, identifying key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that facilitate catalysis. The negatively charged sulfonate groups are expected to form strong electrostatic interactions with positively charged amino acid residues (like arginine and lysine) in the protein's binding pocket. Such studies have been conducted on other azo dyes to elucidate their binding mechanisms with proteins like serum albumin. nih.govresearchgate.net

Table 3: Hypothetical Docking Results for a Sulfonated Azo Dye with a Protein Binding Site

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | Indicates a strong, spontaneous binding interaction. |

| Key Interacting Residues | Arg124, Lys150, Tyr341 | Positively charged and aromatic residues are involved in binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a physical property. These models are widely used in toxicology to predict the potential hazards of chemicals.

For azo dyes, a significant concern is their potential to be reductively cleaved to form aromatic amines, some of which are known carcinogens. QSAR models have been developed to predict the toxicity of azo dyes based on their structural features. dergi-fytronix.comresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to predict endpoints such as mutagenicity, carcinogenicity, or ecotoxicity.

Relevant descriptors for a molecule like this compound would include those related to its size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies, partial charges). The presence of specific functional groups, such as the sulfonate groups and the halogenated pyrimidine (B1678525) ring, would also be important descriptors. The OECD QSAR Toolbox is a well-known resource that includes models for predicting the toxicity of various chemical classes, including aromatic amines that could be formed from this dye. dergi-fytronix.comdergipark.org.tr

Table 4: Example of Descriptors Used in a QSAR Model for Azo Dye Toxicity

| Descriptor | Description | Relevance |

|---|---|---|

| Molecular Weight | The mass of the molecule. | Related to bioavailability and transport. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, affecting membrane permeability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ease of oxidation and reactivity. |

| Number of Sulfonate Groups | A count of the -SO₃⁻ groups. | Increases water solubility and can decrease toxicity. |

By inputting the calculated descriptors for this compound into a validated QSAR model, a prediction of its potential toxicity could be made. This in silico assessment is a valuable tool for prioritizing chemicals for further experimental testing and for risk assessment.

Identity of Chemical Compound this compound Cannot Be Conclusively Determined

An investigation into the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 280-403-8 has revealed conflicting and ambiguous information, making it impossible to generate a scientifically accurate article on its computational and theoretical chemistry. Without a definitive identification of the molecular structure, any analysis of its chemical properties, reactivity, and electronic characteristics would be speculative and without a valid scientific basis.

Initial research into chemical databases and online resources for "this compound" has yielded contradictory results. One source associates this number with two distinctly different chemical structures and IUPAC names:

2-(diethylamino)-N'-(2-hydroxy-2,2-dimethylpropyl)formamidine, with a molecular formula of C₁₀H₁₅N₃O.

Trisodium;2-amino-5-[[2-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-oxobutanoyl]amino]benzene-1,3-disulfonate, with a molecular formula of C₂₀H₁₃ClF₂N₇Na₃O₁₁S₃. smolecule.com

The significant differences in their molecular formulas and structural complexities underscore the unreliability of the available data for this specific EINECS number.

The European List of Notified Chemical Substances (ELINCS) and EINECS are regulatory inventories, and substances are identified by their chemical names according to IUPAC nomenclature rules. europa.eureach51.com An ELINCS entry is typically for a single substance where the main component is present at a level of 80% or more. europa.eu The presence of two vastly different structures linked to the same EINECS number is highly anomalous and suggests a potential error in the public data.

Given this fundamental discrepancy, it is not feasible to proceed with the requested detailed analysis covering the following topics:

Chemical Reactivity Simulation and Reaction Pathway Prediction: These computational studies are entirely dependent on the specific arrangement of atoms and bonds within a molecule. Without a confirmed structure, simulations of reaction mechanisms, transition states, and product formation cannot be performed.

Integration of Machine Learning and Data Science in Predictive Chemical Research: Machine learning models in chemistry are trained on large datasets of molecules with known properties. chemeurope.combioengineer.orgpharmaceutical-technology.com To make predictions for a new compound, its precise molecular structure is a required input. nih.govnih.gov The ambiguity of this compound prevents its use in such predictive models.

Topological Analysis of Electron Density and Bonding Characteristics: This theoretical approach, rooted in the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density distribution to characterize chemical bonds and atomic interactions. gla.ac.uknih.govcrystalsolutions.eu This analysis is intrinsically linked to the molecular geometry and electronic structure, which are currently unknown for this compound.

Environmental Fate and Ecotoxicological Research of Einecs 280 403 8 Non Human Focus

Environmental Release and Distribution Pathways

The release of dihydro-3-(tetrapropenyl)furan-2,5-dione into the environment is primarily linked to its industrial manufacture, formulation into mixtures, and widespread professional uses. europa.eu

Emissions from Industrial Manufacturing and Processing

Industrial use of this substance is a significant pathway for its environmental release. europa.eu It is manufactured and/or imported in the European Economic Area at volumes between 1,000 and 10,000 tonnes per year. europa.eu Key industrial applications that can lead to environmental emissions include:

Formulation of mixtures: The substance is used in the formulation of various products, which can result in its release. europa.eu

Manufacturing of other substances: It serves as an intermediate in the production of other chemicals. europa.eu

Use as a processing aid: It is employed as a processing aid in industrial sites, including in closed systems with minimal release and for the production of articles. europa.eu

Papermaking: A major application is as a sizing agent in the paper and pulp industry to provide water resistance. nih.govverifiedmarketresearch.comtappi.org The manufacturing process involves its emulsification and addition to pulp slurries, creating potential for release into wastewater streams. tappi.orgmdpi.com

Production of polymers and other products: It is also used in the manufacture of polymers, non-metal-surface treatment products, heat transfer fluids, and pH regulators. europa.eu

Releases from Professional Widespread Uses (e.g., Laboratory Chemicals)

Professional workers utilize products containing dihydro-3-(tetrapropenyl)furan-2,5-dione, leading to potential widespread environmental release. europa.eu These uses include:

Adhesives and sealants: Its presence in these materials can lead to release during application and disposal. europa.eu

Heat transfer fluids and water treatment products: Use in these applications can result in environmental entry through leaks or disposal. europa.eu

Laboratory chemicals: It is used in research laboratories, and while typically handled in smaller quantities, disposal can contribute to environmental release. calpaclab.com

Indoor and outdoor uses: Other releases may occur from indoor applications like machine wash liquids and adhesives, as well as outdoor use as a processing aid. europa.eu

Degradation Pathways in Environmental Compartments

Once released, dihydro-3-(tetrapropenyl)furan-2,5-dione is subject to both abiotic and biotic degradation processes that determine its persistence in the environment.

Abiotic Transformation Mechanisms (e.g., Phototransformation, Hydrolysis)

The primary abiotic degradation pathway for this compound is hydrolysis. As an anhydride (B1165640), it is highly reactive with water. wikipedia.orgnewspulpaper.com

Hydrolysis: The anhydride ring of the molecule readily breaks in the presence of water to form the corresponding dicarboxylic acid, referred to as hydrolyzed ASA (HASA). newspulpaper.comresearchgate.net This reaction is a significant factor in its environmental fate, particularly in aqueous systems. researchgate.net The high reactivity and instability of ASA in water make its application challenging and mean that hydrolysis is an inevitable and rapid process. newspulpaper.comncsu.edu The hydrolysis of succinic anhydride, a related compound, is very rapid, with a half-life of about 4.3 minutes in water. nih.gov

Phototransformation: While specific studies on the phototransformation of dihydro-3-(tetrapropenyl)furan-2,5-dione are limited, research on related compounds suggests it may be a relevant degradation pathway. For instance, furan-2,5-dione derivatives can be oxidized by hydroxyl radicals generated via H₂O₂ photolysis. Furthermore, the effectiveness of ASA as a sizing agent can be reversed by autooxidation, a reaction that is significantly dependent on light, including daylight, fluorescent light, and UV light. tappi.org

Biotic Degradation Mechanisms (e.g., Biodegradation in Aquatic and Terrestrial Systems)

The biodegradability of dihydro-3-(tetrapropenyl)furan-2,5-dione appears to be limited.

Aquatic Biodegradation: According to an OECD Test Guideline 301D, the substance is not readily biodegradable, showing 0% biodegradation under aerobic conditions. sigmaaldrich.cn This low biodegradability is attributed to the hydrophobic alkyl chain. While the parent compound, succinic anhydride, showed approximately 78% biodegradation in activated sludge over five days, its rapid hydrolysis is expected to be the primary fate in water. nih.gov

Terrestrial Biodegradation: In soil, the major fate is also expected to be hydrolysis. nih.gov However, studies on anhydride-modified bacterial cellulose (B213188) films have shown that they do undergo biodegradation in soil, although the degradation rate is decreased compared to the unmodified material. acs.org The average soil conditions for one such test were approximately 25°C, 25% moisture, and a pH of 7.0. acs.org Anaerobic biodegradation of related hydrocarbon-derived succinic acids by microbial activity has been reported, proceeding via fumarate (B1241708) addition to form substituted succinate (B1194679) metabolites. researchgate.net

Environmental Transport and Mobility Studies

The transport and mobility of dihydro-3-(tetrapropenyl)furan-2,5-dione in the environment are influenced by its physicochemical properties.

Bioaccumulation: The substance is considered to have a high potential for bioaccumulation. sigmaaldrich.cnchemos.de A reported n-octanol/water partition coefficient (log Kow) of ≥4.39 suggests it is likely to partition into fatty tissues of organisms rather than remaining in the water column. chemos.de

Mobility in Soil: The organic carbon-normalized adsorption coefficient (Koc) has been reported as 2.917, indicating some potential for mobility in soil. chemos.de However, its rapid hydrolysis to a dicarboxylic acid would significantly alter its mobility characteristics. The resulting acid would likely have different adsorption and transport properties.

Data Tables

Table 1: Physicochemical Properties and Environmental Fate Indicators

| Property | Value | Source |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ≥4.39 | chemos.de |

| Biodegradation (Aerobic) | 0% (Not readily biodegradable) | sigmaaldrich.cn |

| Koc (Soil Adsorption Coefficient) | 2.917 | chemos.de |

Table 2: Ecotoxicological Endpoints

| Endpoint | Value | Organism | Source |

|---|---|---|---|

| EC50 (Toxicity to microorganisms) | 800 mg/L (3 h) | Microorganisms | chemos.de |

| LC50 (Acute toxicity to fish) | > 100 mg/L (96 h) | Oncorhynchus mykiss (Rainbow trout) | sigmaaldrich.cn |

| ErC50 (Toxicity to algae) | 110 mg/L (96 h) | Pseudokirchneriella subcapitata (Green algae) | sigmaaldrich.cn |

Adsorption and Desorption to Soil and Sediments

Flumetralin exhibits strong adsorption to soil and sediment particles, a characteristic that significantly influences its mobility and persistence in the environment. nih.govallenpress.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this tendency. For Flumetralin, Koc values have been reported in a wide range, from 24,000 to 183,000 mL/g, classifying it as hardly mobile to immobile. regulations.govregulations.govepa.gov This strong binding to soil organic matter and clay particles limits its movement through the soil profile. allenpress.com

The high adsorption of Flumetralin suggests that its desorption from soil and sediment particles is a slow process. This is supported by its persistence in soil. allenpress.com Studies have shown that the persistence of dinitroaniline herbicides like Flumetralin increases with higher clay content in the soil. allenpress.com The strong adsorption and consequently slow desorption contribute to its long half-life in aerobic soil environments. regulations.govepa.gov While specific studies focusing solely on the kinetics of Flumetralin desorption are not extensively detailed, the high Koc values inherently imply a low rate of release back into the soil solution. regulations.govepa.gov The Freundlich adsorption coefficient (Kf) has been measured at 1506, with a Freundlich exponent (1/n) of 0.96, further indicating strong and nearly linear adsorption. herts.ac.uk

Table 1: Soil Adsorption and Mobility of Flumetralin

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Organic Carbon Partition Coefficient (Koc) | 24,000 - 183,000 mL/g | Hardly mobile to immobile | regulations.govregulations.govepa.gov |

| Freundlich Adsorption Coefficient (Kf) | 1506 mL/g | Strong adsorption | herts.ac.uk |

| Freundlich Exponent (1/n) | 0.96 | Nearly linear adsorption | herts.ac.uk |

Volatilization and Atmospheric Transport Modeling

The potential for Flumetralin to volatilize from soil and water surfaces and undergo atmospheric transport is determined by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant. Flumetralin has a low vapor pressure, reported as 0.00000024 mmHg (or 3.2 x 10^-5 Pa at 25°C), which suggests a low tendency to transition into a gaseous phase. nih.govplantgrowthhormones.com

The Henry's Law constant for Flumetralin has been calculated to be 1.9 x 10^-6 atm-m³/mol, indicating a low to moderate potential for volatilization from water. regulations.gov However, another source reports a higher Henry's Law constant of 30.38 Pa m³/mol, classifying it as moderately volatile. herts.ac.uk Modeling of Flumetralin's fate in aquatic systems indicates that volatilization is a route of dissipation, albeit slower than photolysis, with a half-life of 182.9 days in the water column. regulations.gov

Given its application method, which includes ground spray, there is a potential for spray drift to contribute to its presence in the atmosphere. regulations.gov While long-range atmospheric transport is not considered a primary dissipation pathway due to its low volatility, the potential for volatilization exists, particularly from plant surfaces. herts.ac.uk A screening analysis for volatilization is used to determine if more detailed studies are needed to assess post-application inhalation exposure. regulations.gov

Table 2: Physical Properties Related to Volatilization of Flumetralin

| Parameter | Value | Source |

|---|---|---|

| Vapor Pressure | 0.00000024 mmHg | nih.gov |

| 3.2 x 10⁻⁵ Pa at 25°C | plantgrowthhormones.com | |

| Henry's Law Constant | 1.9 x 10⁻⁶ atm-m³/mol | regulations.gov |

Bioaccumulation Potential in Non-Human Organisms

The bioaccumulation potential of a chemical is often indicated by its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF) in aquatic organisms. Flumetralin has a high Log Kow of 5.45, which suggests a high potential to accumulate in the fatty tissues of organisms. regulations.gov

However, studies on the bioconcentration factor (BCF) in fish have shown a lower bioaccumulation potential than the Log Kow might suggest. The BCF for Flumetralin in fish has been reported to be 612. regulations.gov This value is below the threshold of >1000 that is typically associated with significant food-chain effects. agrian.com Therefore, despite its high lipophilicity, the bioaccumulation of Flumetralin in aquatic organisms is considered to be low. agrian.com

Ecotoxicological Assessments in Aquatic and Terrestrial Model Organisms (non-human)

Flumetralin has been shown to be toxic to a range of non-human organisms, particularly in the aquatic environment. maguirehq.com

For freshwater invertebrates, the acute toxicity of Flumetralin to the water flea (Daphnia magna) is relatively low, with a 48-hour EC50 (Effective Concentration to 50% of the population) reported as >160 µg/L. agrian.com The No Observed Adverse Effect Concentration (NOAEC) in the same study was 33 µg/L. agrian.com In chronic studies with Daphnia magna, the 21-day NOAEC was 8.8 µg/L, with no effects on growth, survival, or reproduction observed at this concentration. agrian.com

For estuarine/marine invertebrates, Flumetralin is highly toxic. An acute study on mysid shrimp (Mysidopsis bahia) reported a 96-hour LC50 (Lethal Concentration to 50% of the population) of 93 µg/L. regulations.gov

Table 3: Toxicity of Flumetralin to Aquatic Invertebrates

| Organism | Test Type | Endpoint | Value (µg/L) | Source |

|---|---|---|---|---|

| Daphnia magna (Water flea) | Acute (48-hour) | EC50 | >160 | agrian.com |

| Daphnia magna (Water flea) | Acute (48-hour) | NOAEC | 33 | agrian.com |

| Daphnia magna (Water flea) | Chronic (21-day) | NOAEC | 8.8 | agrian.com |

Table 4: Toxicity of Flumetralin to Aquatic Algae and Cyanobacteria

| Organism | Test Type (Duration) | Endpoint | Value | Source |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata (Green algae) | (72-hour) | EC50 | 0.85 mg/L | nih.gov |

| Navicula pelliculosa (Diatom) | (72-hour) | IC50 | >1.47 µg/L | regulations.gov |

| Navicula pelliculosa (Diatom) | (72-hour) | NOAEC | 0.185 µg/L | regulations.gov |

The impact of Flumetralin on soil microbial communities is an important aspect of its environmental risk profile. As a dinitroaniline herbicide, its mode of action involves the inhibition of microtubule formation, which can affect various soil organisms. regulations.gov Flumetralin is persistent in aerobic soil, which can lead to prolonged exposure of microbial communities. regulations.govepa.gov In anaerobic soil conditions, however, it degrades more rapidly with a half-life of 42 days. regulations.govepa.gov The degradation process in anaerobic soil involves the sequential reduction of the nitro groups to amines, leading to the formation of degradates such as CGA-275536. regulations.gov While specific quantitative toxicity data for microbial communities is not extensively detailed in the provided search results, the persistence and chemical nature of Flumetralin suggest a potential for effects on the structure and function of these communities.

Effects on Fish and Other Aquatic Vertebrates

Research into the ecotoxicological effects of Einecs 280-403-8 on fish has been conducted primarily through predictive computational models. These models, such as the Ecological Structure Activity Relationships (ECOSAR™) program, estimate the potential toxicity of a chemical based on its structural similarities to other substances with known aquatic toxicity data.

A key study utilizing the ECOSAR v1.1 program, as part of a registration dossier, predicted the short-term toxicity of this compound to fish. europa.eu The model estimated the 96-hour median lethal concentration (LC50), which is the concentration of the substance in water that is expected to be lethal to 50% of a test population of fish over a 96-hour period. europa.eu Based on this prediction, the substance is considered to be toxic to the aquatic environment. europa.eu

Currently, there are no reliable long-term toxicity studies available for fish. europa.eu One study on early-life stage toxicity in fish was deemed invalid due to significant flaws in the preparation of the test solutions. europa.eu Similarly, there is a lack of available research on the effects of this compound on other aquatic vertebrates.

Predicted Short-Term Toxicity to Fish

| Test Organism | Exposure Duration | Endpoint | Predicted Effect Concentration (mg/L) | Method |

| Fish | 96 hours | LC50 | 1.428 | ECOSAR v1.1 |

| Data sourced from a computational model prediction. europa.eu |

Analytical Methodologies for the Characterization and Detection of Einecs 280 403 8

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of Fluxapyroxad.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. While specific research-grade NMR spectral data for Fluxapyroxad is not readily available in public literature, the technique is essential for identifying the connectivity of atoms within the molecule, including the pyrazole, biphenyl, and difluoromethyl groups.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Fluxapyroxad. The empirical formula is C₁₈H₁₂F₅N₃O, with a molecular weight of 381.30 g/mol . sigmaaldrich.com In liquid chromatography-mass spectrometry (LC-MS) analysis, the precursor ion [M-H]⁻ at an m/z of 380.0828 is often observed in negative ionization mode. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized for its detection. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the Fluxapyroxad molecule. Key absorptions would be expected for the amide C=O stretching, N-H stretching, C-F stretching from the trifluorobiphenyl group, and aromatic C-H stretching.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. An HPLC method coupled with a UV detector set at 260 nm has been used for the quantification of Fluxapyroxad, indicating significant absorbance at this wavelength. ppqs.gov.in

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating Fluxapyroxad from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of Fluxapyroxad. A common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic or orthophosphoric acid). researchgate.netppqs.gov.in For instance, one method utilizes a mobile phase of 60% acetonitrile and 40% 0.1% orthophosphoric acid, achieving a retention time of approximately 4.5 minutes for Fluxapyroxad. ppqs.gov.in HPLC coupled with a UV detector (HPLC-UVD) has been successfully developed and validated for determining Fluxapyroxad residues in various agricultural products. researchgate.net

Gas Chromatography (GC): GC is another viable technique for Fluxapyroxad analysis, particularly when coupled with a mass spectrometer (GC-MS). google.com A method using GC with an electron ionization source and mass spectrometry (GC-EI-MS) has been developed for determining its residues in fruits and vegetables. google.com This method provides both qualitative and quantitative information. google.com Furthermore, a GC-MS/MS method has been established for enhanced sensitivity and specificity. google.com

Quantitative Analytical Methods for Concentration Determination

Accurate quantification of Fluxapyroxad is critical for residue analysis and risk assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive method for quantifying Fluxapyroxad and its metabolites in various matrices, including crops and environmental samples. fao.orgregulations.govnih.gov The method offers high selectivity and low detection limits. For example, a validated LC-MS/MS method for plant matrices has a limit of quantitation (LOQ) of 0.01 ppm. regulations.gov The use of external calibration standards allows for precise quantification. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): As mentioned, GC-based methods are also employed for quantification. An external standard method is typically used, where a standard curve is generated by analyzing solutions of known concentrations. google.comgoogle.com

The following table summarizes typical parameters for the quantitative analysis of Fluxapyroxad:

Interactive Data Table: Quantitative Analysis Parameters for Fluxapyroxad

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|---|

| HPLC-UVD researchgate.net | Agricultural Commodities | 0.01 mg/kg | 0.05 mg/kg | 80.6 - 114.0 | < 10 |

| GC-EI-MS google.com | Fruits & Vegetables | < 1.14 µg/kg | - | 88.2 - 97.9 | 3.5 - 7.8 |

| GC-MS/MS google.com | Fruits & Vegetables | < 0.064 µg/kg | - | 86.0 - 96.0 | 3.5 - 7.1 |

| UHPLC-MS/MS nih.gov | Soil, Sediment, Sludge | 0.1 - 1.0 µg/kg | 0.5 - 3.4 µg/kg | - | 2.3 - 9.6 |

| LC-MS/MS regulations.gov | Plant Matrices | - | 0.01 mg/kg | - | - |

Validation of Analytical Methods for Research Applications

Validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible. For Fluxapyroxad, method validation typically assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For HPLC-UVD methods, a correlation coefficient (R²) of 0.9999 has been achieved. researchgate.net

Accuracy (Recovery): The closeness of the measured value to the true value. This is often determined by spiking a blank matrix with a known amount of Fluxapyroxad and measuring the recovery. Acceptable recovery rates are generally in the range of 70-120%. nih.gov For example, in perilla leaves, recoveries of 90.4%–98.7% have been reported. nih.gov

Precision (Repeatability): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). RSD values of less than 10% are generally considered acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. researchgate.net For instance, a method for agricultural commodities reported an LOD of 0.01 mg/kg and an LOQ of 0.05 mg/kg. researchgate.net

Environmental Monitoring and Detection Methods in Complex Matrices

Monitoring Fluxapyroxad in the environment is essential due to its persistence in soil. mdpi.com

Sample Preparation: The detection of Fluxapyroxad in complex matrices like soil, water, and agricultural products often requires an extensive sample preparation step to remove interfering substances. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. regulations.govmdpi.com This involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) and C18. google.com

Detection in Soil and Water: Validated analytical methods exist for determining Fluxapyroxad and its metabolites in soil with an LOQ as low as 0.001 mg/kg. epa.govepa.gov These methods typically use LC-MS/MS for detection. epa.govepa.gov The dissipation half-life (DT50) of Fluxapyroxad can be long in soil, ranging from 183 to over 1000 days, making its monitoring in this matrix particularly important. epa.govmdpi.com

Detection in Agricultural Products: Numerous methods have been developed to detect Fluxapyroxad residues in a wide array of crops, including fruits, vegetables, and cereals. google.comresearchgate.netnih.govmdpi.com These methods are crucial for enforcing maximum residue limits (MRLs) and ensuring food safety. fao.org The analysis often involves LC-MS/MS or GC-MS after a QuEChERS-based extraction. google.commdpi.com

Emerging Research Trends and Future Perspectives on Einecs 280 403 8

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of complex azo dyes like Einecs 280-403-8 traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The future of its production hinges on the development of more sustainable and economically viable synthetic pathways.

Current Synthetic Approach: The synthesis of this dye likely involves a diazotization-coupling reaction, a cornerstone of azo dye chemistry. metu.edu.tr This process would entail the diazotization of an aromatic amine, followed by its coupling with a suitable partner to form the characteristic azo bond (-N=N-). metu.edu.tr Given the complexity of the target molecule, the synthesis is intricate, involving the careful introduction of various functional groups.

Emerging Sustainable Strategies: Research in dye chemistry is increasingly focused on green chemistry principles. For a compound like this compound, this could involve:

Enzymatic Synthesis: The use of enzymes as catalysts in dye synthesis is a promising green alternative. Enzymes can offer high selectivity and operate under milder reaction conditions, potentially reducing energy consumption and byproduct formation.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. They allow for better control over reaction parameters, improved safety, and can lead to higher yields and purity, thereby minimizing waste.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids is a key area of research. acs.org For water-soluble dyes such as this one, optimizing aqueous synthesis routes to minimize water waste is crucial.

| Synthetic Route | Traditional Batch Process | Potential Sustainable Alternative |

| Catalyst | Inorganic acids/bases | Biocatalysts (e.g., laccases) |

| Solvent | Often organic solvents | Water, supercritical CO2 |

| Energy Input | High temperature and pressure | Milder, ambient conditions |

| Waste Generation | Significant byproducts and effluent | Reduced waste, easier purification |